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Abstract
Atn-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in

the field of drug development for its anti-angiogenic and anti-tumor properties. Derived from the

synergy region of fibronectin, Atn-161 functions as an antagonist of several integrins, most

notably α5β1 and αvβ3. By binding to these integrins on activated endothelial and tumor cells,

Atn-161 modulates downstream signaling pathways, thereby inhibiting cell migration,

proliferation, and the formation of new blood vessels essential for tumor growth and metastasis.

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of Atn-161, complete with detailed experimental protocols and quantitative data from

key preclinical studies.

Discovery and Rationale
Atn-161 was developed from the PHSRN synergy sequence of human fibronectin, a crucial

region for high-affinity, RGD-dependent cell adhesion mediated by the α5β1 integrin.[1] The

rationale behind its design was to create a non-RGD-based integrin antagonist that could

disrupt the pro-angiogenic signaling cascades initiated by integrin-extracellular matrix

interactions. The native arginine (R) in the PHSRN sequence was substituted with a cysteine

(C) residue, and the peptide was capped with N-terminal acetylation and C-terminal amidation

to enhance its stability and bioactivity.[2] This modification resulted in the five-amino-acid

peptide Ac-PHSCN-NH2, known as Atn-161.[1]
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Synthesis of Atn-161
Atn-161 is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for

creating peptides in a controlled and efficient manner.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis
of Atn-161
This protocol outlines the manual synthesis of Atn-161 (Ac-PHSCN-NH2) using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide resin

Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH,

Fmoc-His(Trt)-OH, Fmoc-Pro-OH)

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Acetic anhydride

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

Diethyl ether

Poly-Prep® chromatography columns

Procedure:
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Resin Preparation: Swell Rink Amide resin in DMF within a chromatography column for at

least one hour. Drain the DMF.

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20

minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with

DMF and DCM.

Amino Acid Coupling:

In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3

equivalents of HATU/HOAt in DMF.

Add 6 equivalents of DIPEA to activate the amino acid.

Immediately add the activated amino acid solution to the deprotected resin and agitate for

2 hours.

Drain the coupling solution and wash the resin with DMF and DCM.

Perform a Kaiser test to confirm complete coupling. Repeat the coupling step if the test is

positive.

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the

sequence (Asn, Cys, Ser, His, Pro).

N-terminal Acetylation: After the final Fmoc deprotection (of Proline), wash the resin with

DMF. Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30

minutes to cap the N-terminus. Wash the resin with DMF and DCM.

Cleavage and Deprotection:

Dry the peptidyl-resin under vacuum.

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purify the crude peptide using preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final product by analytical HPLC and

mass spectrometry.

Mechanism of Action
Atn-161 exerts its biological effects by targeting integrins, primarily α5β1 and αvβ3, which are

highly expressed on activated endothelial cells and various tumor cells.[4] Unlike RGD-based

peptides, Atn-161 does not block cell adhesion but rather modulates integrin signaling. The

proposed mechanism involves the free cysteine thiol in Atn-161 forming a disulfide bond with

the integrin β subunit, thereby inhibiting its function. This interaction disrupts downstream

signaling pathways crucial for angiogenesis and tumor progression, including those mediated

by Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-

kappa B (NF-κB).

Signaling Pathways Modulated by Atn-161
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Preclinical Efficacy
The anti-angiogenic and anti-tumor effects of Atn-161 have been demonstrated in numerous

preclinical models.

In Vitro Angiogenesis Assays
Atn-161 has been shown to inhibit key processes in angiogenesis, such as endothelial cell

migration and tube formation.

Materials:

Human Choroidal Endothelial Cells (hCECs)

Endothelial Cell Basal Medium

Fetal Bovine Serum (FBS)

VEGF

Atn-161

Transwell inserts (8 µm pore size)

24-well plates

Calcein-AM

Procedure:

Cell Culture: Culture hCECs in Endothelial Cell Basal Medium supplemented with 10% FBS.

Assay Setup: Place Transwell inserts into a 24-well plate. To the lower chamber, add medium

containing a chemoattractant (e.g., 20 ng/mL VEGF) with or without various concentrations

of Atn-161.

Cell Seeding: Harvest hCECs and resuspend them in serum-free medium. Seed 5 x 10^4

cells into the upper chamber of each Transwell insert.
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Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

Quantification:

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

Fix and stain the migrated cells on the lower surface with Calcein-AM.

Count the number of migrated cells in several high-power fields under a fluorescence

microscope.

Calculate the percentage of migration inhibition relative to the VEGF-only control to

determine IC50 values.

In Vivo Angiogenesis and Tumor Growth Studies
Atn-161 has demonstrated significant efficacy in reducing angiogenesis and tumor growth in

various animal models.

Materials:

Matrigel

Heparin

Fibroblast Growth Factor-2 (FGF-2)

Vascular Endothelial Growth Factor (VEGF)

Atn-161

C57BL/6 mice

Procedure:

Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin, FGF-2, and VEGF. For the

treatment group, add various concentrations of Atn-161.
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Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6

mice.

Incubation: Allow the Matrigel to form a solid plug in vivo for 7-14 days.

Analysis:

Excise the Matrigel plugs.

Quantify angiogenesis by measuring the hemoglobin content of the plugs using a

Drabkin's reagent kit.

Alternatively, fix, section, and stain the plugs with anti-CD31 antibody to visualize and

quantify microvessel density.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Atn-161.

Table 1: In Vitro Efficacy of Atn-161
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Assay Cell Line Parameter
Atn-161
Concentrati
on

Result Reference

Cell Migration hCECs % Inhibition 100 nM

Significant

inhibition (P <

0.001)

Cell Migration hCECs % Inhibition 100 µM

Significant

inhibition (P <

0.001)

Capillary

Tube

Formation

hCECs Inhibition
100 nM - 100

µM

Dose-

dependent

inhibition

MAPK

Phosphorylati

on

MDA-MB-231 Inhibition 20 µM
Maximal

inhibition

Table 2: In Vivo Efficacy of Atn-161
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Model
Cancer
Type

Treatment Outcome Result Reference

Matrigel Plug

Assay
Angiogenesis 1 µM Atn-161

Angiogenesis

Inhibition

Statistically

significant (P

= 0.0017)

Matrigel Plug

Assay
Angiogenesis

10 µM Atn-

161

Angiogenesis

Inhibition

Statistically

significant (P

= 0.0004)

MDA-MB-231

Xenograft

Breast

Cancer

0.05 - 1

mg/kg Atn-

161 (thrice

weekly)

Tumor

Volume

Reduction

Significant

dose-

dependent

decrease

Lewis Lung

Carcinoma
Lung Cancer

1 - 10 mg/kg

Atn-161

(thrice

weekly)

Tumor

Growth

Inhibition

Optimal dose

range for U-

shaped dose-

response

CT26 Liver

Metastasis

Colorectal

Cancer

100 mg/kg

Atn-161 + 5-

FU

Reduced

Liver

Metastases &

Improved

Survival

Significantly

reduced

tumor burden

(p<0.02) and

improved

survival

(p<0.03)

Clinical Development
Atn-161 has been evaluated in Phase I and II clinical trials for patients with advanced solid

tumors. A Phase I trial demonstrated that Atn-161 was well-tolerated, with a number of patients

exhibiting prolonged stable disease. These findings support further investigation of Atn-161 as

a potential anti-cancer therapeutic, both as a monotherapy and in combination with other

treatments.

Conclusion
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Atn-161 represents a promising, targeted anti-cancer agent with a well-defined mechanism of

action. Its ability to inhibit angiogenesis and tumor growth by modulating integrin signaling has

been robustly demonstrated in preclinical studies. The detailed protocols and quantitative data

presented in this guide provide a comprehensive resource for researchers and drug

development professionals interested in the further exploration and clinical application of this

novel peptide therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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